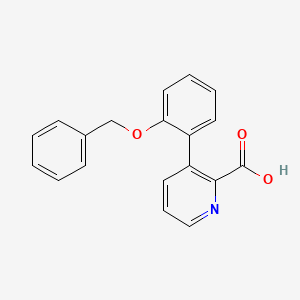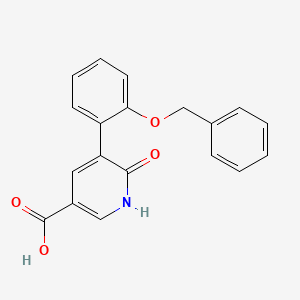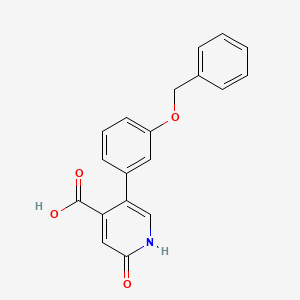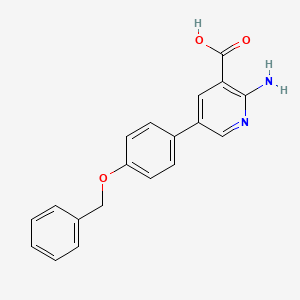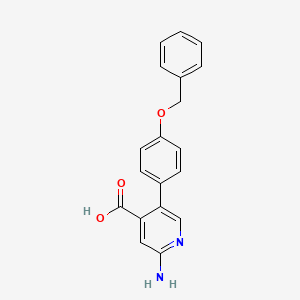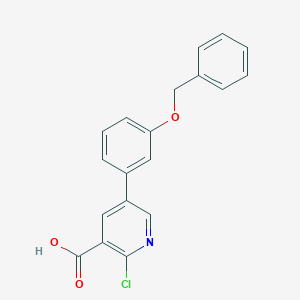
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% (5-BP2CNA-95) is a synthetic compound that has been used in various scientific research applications. 5-BP2CNA-95 has several unique properties that make it attractive for use in laboratory experiments. This compound has been studied for its potential to act as an inhibitor of certain enzymes, for its biochemical and physiological effects, and for its potential to serve as a novel therapeutic agent.
Applications De Recherche Scientifique
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has been used in various scientific research applications, including as an inhibitor of certain enzymes, as a novel therapeutic agent, and as a biochemical and physiological agent. In particular, 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. Inhibition of this enzyme may be beneficial in treating certain inflammatory diseases, such as arthritis and asthma. 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has also been studied for its potential to act as a novel therapeutic agent, as it has been shown to possess anti-cancer and anti-inflammatory properties. Furthermore, 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has been studied for its biochemical and physiological effects, including its ability to modulate the activity of certain hormones and neurotransmitters.
Mécanisme D'action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2). Inhibition of this enzyme prevents the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. In addition, 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has been shown to modulate the activity of certain hormones and neurotransmitters, suggesting that it may have other mechanisms of action as well.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has been studied for its biochemical and physiological effects. In particular, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of this enzyme may be beneficial in treating certain inflammatory diseases, such as arthritis and asthma. In addition, 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has been shown to modulate the activity of certain hormones and neurotransmitters, suggesting that it may have other biochemical and physiological effects as well.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% has several advantages for use in laboratory experiments. This compound is relatively stable and can be synthesized in a two-step process. Furthermore, it has been studied for its potential to act as an inhibitor of certain enzymes, for its biochemical and physiological effects, and for its potential to serve as a novel therapeutic agent. However, there are also some limitations to using 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% in laboratory experiments. This compound is not commercially available, so it must be synthesized in the laboratory. In addition, the mechanism of action of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% is not yet fully understood, so further research is needed to understand its full effects.
Orientations Futures
There are several potential future directions for the use of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95%. This compound may be used to develop novel therapeutic agents for the treatment of inflammatory diseases, such as arthritis and asthma. In addition, further research is needed to better understand the biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% and its mechanism of action. Finally, 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% may be used to develop new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95% is synthesized using a two-step process. The first step involves the reaction of 3-benzyloxy-2-chloronicotinic acid with the Grignard reagent, phenylmagnesium bromide. The Grignard reagent is used to form a reactive intermediate, which is then reacted with acetic anhydride to form the final product, 5-(3-Benzyloxyphenyl)-2-chloronicotinic acid, 95%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is carried out at room temperature and the product is purified by column chromatography.
Propriétés
IUPAC Name |
2-chloro-5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-18-17(19(22)23)10-15(11-21-18)14-7-4-8-16(9-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBAFKUWWNFWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688431 |
Source


|
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258635-70-9 |
Source


|
| Record name | 5-[3-(Benzyloxy)phenyl]-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

